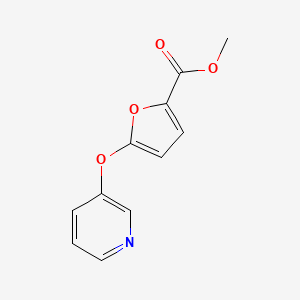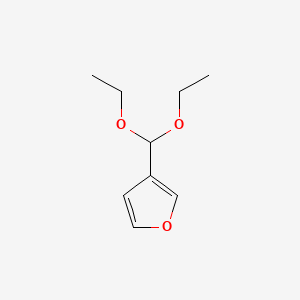
4-Cloropirimidina
Descripción general
Descripción
4-Chloropteridine is a heterocyclic compound that belongs to the pteridine family It is characterized by the presence of a chlorine atom at the fourth position of the pteridine ring
Aplicaciones Científicas De Investigación
4-Chloropteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various pteridine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving pteridine metabolism.
Medicine: 4-Chloropteridine derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
4-Chloropyridine, a chlorine derivative of pyridine, is primarily used as an intermediate in various chemical reactions . It is an organohalide or a halopyridine molecule . The primary targets of 4-Chloropyridine are the C–H precursors of pyridine C–H ligands .
Mode of Action
4-Chloropyridine interacts with its targets through a process known as "phosphonium salt installation" . This strategy involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . This method is effective for the late-stage halogenation of complex pharmaceuticals and can be applied to a wide variety of unactivated pyridines .
Biochemical Pathways
The biochemical pathways affected by 4-Chloropyridine primarily involve the formation of C–halogen bonds . The removal of phosphine has been identified as the rate-determining step in the creation of these bonds . The reactivity of 2- and 3-substituted pyridines differs from that of the parent molecule due to steric interactions that occur during the breaking of the C–P bond .
Pharmacokinetics
Its molecular weight of 113545 g/mol and its hydrochloride form suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloropyridine’s action are largely dependent on the specific reactions it is involved in. As an intermediate in chemical reactions, it contributes to the synthesis of various compounds, including pharmaceuticals, agrochemicals, and metal complexes .
Análisis Bioquímico
Biochemical Properties
4-Chloropteridine participates in several biochemical reactions, primarily due to its structure, which allows it to interact with enzymes and proteins. It is known to interact with enzymes involved in the folate pathway, such as dihydrofolate reductase. The interaction between 4-Chloropteridine and dihydrofolate reductase can inhibit the enzyme’s activity, affecting the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids .
Cellular Effects
4-Chloropteridine has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways. For instance, the inhibition of dihydrofolate reductase by 4-Chloropteridine can lead to reduced nucleotide synthesis, impacting DNA replication and cell division. Additionally, 4-Chloropteridine can alter gene expression by affecting the availability of tetrahydrofolate, which is necessary for the methylation of DNA .
Molecular Mechanism
The molecular mechanism of 4-Chloropteridine involves its binding to the active site of dihydrofolate reductase, where it competes with dihydrofolate. This competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the folate cycle. The binding interaction between 4-Chloropteridine and dihydrofolate reductase is primarily driven by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropteridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloropteridine can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its inhibitory effects on dihydrofolate reductase. Long-term exposure to 4-Chloropteridine can result in sustained inhibition of nucleotide synthesis, affecting cell proliferation and viability .
Dosage Effects in Animal Models
The effects of 4-Chloropteridine in animal models are dose-dependent. At low doses, 4-Chloropteridine can effectively inhibit dihydrofolate reductase without causing significant toxicity. At higher doses, the compound can lead to adverse effects, such as bone marrow suppression and gastrointestinal toxicity. These toxic effects are likely due to the extensive inhibition of nucleotide synthesis, which is essential for rapidly dividing cells .
Metabolic Pathways
4-Chloropteridine is involved in the folate metabolic pathway, where it acts as an inhibitor of dihydrofolate reductase. This inhibition affects the conversion of dihydrofolate to tetrahydrofolate, disrupting the synthesis of nucleotides and amino acids. The compound’s interaction with dihydrofolate reductase is a key step in its metabolic pathway, influencing the overall metabolic flux and levels of metabolites involved in the folate cycle .
Transport and Distribution
Within cells, 4-Chloropteridine is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 4-Chloropteridine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on dihydrofolate reductase .
Subcellular Localization
The subcellular localization of 4-Chloropteridine is primarily in the cytoplasm and nucleus. This localization is crucial for its activity, as dihydrofolate reductase is predominantly found in these compartments. The compound’s ability to target specific subcellular locations is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing 4-Chloropteridine to its sites of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the fourth position.
Industrial Production Methods: In an industrial setting, the production of 4-Chloropteridine may involve a continuous flow process where pteridine is reacted with a chlorinating agent in a reactor. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of 4-Chloropteridine.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloropteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: 4-Chloropteridine can be oxidized to form pteridine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form pteridine derivatives with reduced functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid), room temperature.
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperature.
Major Products Formed:
- Substituted pteridine derivatives
- Pteridine oxides
- Reduced pteridine derivatives
Comparación Con Compuestos Similares
2-Chloropteridine: Similar structure but with chlorine at the second position.
6-Chloropteridine: Chlorine atom at the sixth position.
4-Bromopteridine: Bromine atom instead of chlorine at the fourth position.
Comparison: 4-Chloropteridine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological molecules Compared to 2-Chloropteridine and 6-Chloropteridine, the fourth position chlorination provides distinct steric and electronic properties, making it suitable for different applications
Propiedades
IUPAC Name |
4-chloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAZGNUCCXMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428074 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72700-48-2 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)




![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)


![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)




